2-Amino-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 207.19 g/mol. It is classified as a benzimidazole derivative, which is a class of compounds known for their diverse biological activities, including anticancer and antimicrobial properties. The compound's structure features a methoxy group and an amino group, which contribute to its potential biological activity.
The compound can be sourced from various chemical suppliers and has been documented in multiple scientific studies focusing on its synthesis and biological evaluation. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
2-Amino-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid falls under the category of heterocyclic compounds, specifically benzimidazoles. These compounds are characterized by their fused aromatic rings containing nitrogen atoms, which play a crucial role in their reactivity and biological activity.
The synthesis of 2-Amino-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with suitable carboxylic acids or their derivatives under controlled conditions. This multi-step synthesis often includes the following key steps:
The synthesis can be optimized by varying reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity. For instance, using polar aprotic solvents like dimethyl sulfoxide can enhance solubility and reactivity during the condensation step .
The molecular structure of 2-Amino-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid consists of a benzimidazole ring system with the following substituents:
This arrangement contributes to its unique chemical properties and potential biological activities.
The compound's structural representation can be described using its SMILES notation: O=C(C1=CC(OC)=C2NC(N)=NC2=C1)O
. This notation provides insight into its connectivity and functional groups, critical for understanding its reactivity and interactions in biological systems .
2-Amino-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:
These reactions highlight its versatility as a building block in organic synthesis .
The reaction conditions such as temperature, pH, and solvent choice significantly influence the outcome of these reactions. For example, controlling the pH during nucleophilic substitution can optimize yields by minimizing side reactions .
The mechanism of action for 2-Amino-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid involves several pathways depending on its biological targets. Its potential anticancer activity is hypothesized to arise from:
Studies have shown that benzimidazole derivatives can modulate various signaling pathways involved in cancer progression, suggesting that this compound may exhibit similar mechanisms .
These properties are essential for determining the compound's usability in various applications .
2-Amino-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid has several potential applications in scientific research:
Benzimidazole is a privileged bicyclic scaffold formed by fusing benzene and imidazole rings, conferring unique electronic properties critical for drug-receptor interactions. Its planar conformation enables deep penetration into biological targets, particularly DNA minor grooves and enzyme active sites. The amphoteric nature of the imidazole nitrogens (N1 and N3) allows both hydrogen bonding and protonation-dependent electrostatic interactions, enhancing binding versatility. This moiety serves as a structural isostere of purine nucleotides, facilitating interactions with biological macromolecules involved in nucleic acid synthesis and enzymatic catalysis [2] [5]. The scaffold’s robust metabolic stability and tunable pharmacokinetic profile underpin its broad therapeutic utility, exemplified by its presence in >20 FDA-approved drugs targeting viral infections, hypertension, and cancer [5] [6].
Table 1: Clinically Significant Benzimidazole-Based Drugs [2] [5]
Drug Name | Therapeutic Category | Key Structural Features | Year Introduced |
---|---|---|---|
Albendazole | Anthelmintic | 2-(Propylthio)-5-benzimidazolecarbamate | 1975 |
Omeprazole | Antiulcerant (PPI) | 5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl)-1H-benzimidazole | 1989 |
Telmisartan | Antihypertensive (ARB) | 4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazole]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid | 1991 |
Veliparib | Anticancer (PARP inhibitor) | 2-[(R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide | 2015 (Approved) |
Substituents at key positions on the benzimidazole nucleus profoundly modulate biological activity. The 7-methoxy group (–OCH₃) enhances DNA minor groove binding through optimized van der Waals contacts with thymine methyl groups in AT-rich regions. This substitution concurrently improves lipophilicity and metabolic resistance by shielding adjacent positions from oxidative metabolism. Meanwhile, the 5-carboxylic acid moiety (–COOH) introduces pH-dependent polarity and enables salt bridge formation with cationic residues (e.g., lysine or arginine) in target proteins. This group serves as a versatile synthetic handle for amide coupling or esterification, facilitating prodrug strategies. In 2-aminobenzimidazoles, the amino group (–NH₂) at C2 significantly enhances hydrogen-bonding capacity and electronic conjugation, further stabilizing DNA interactions [1] [7].
Table 2: Functional Group Contributions to Bioactivity in Benzimidazole Derivatives [1] [2] [7]
Position | Functional Group | Key Pharmacological Contributions | Representative Bioactive Compounds |
---|---|---|---|
C2 | Amino (-NH₂) | Enhanced hydrogen bonding with DNA backbone; Increased π-electron density for intercalation | Hoechst 33342 (DNA binder) |
C5 | Carboxylic Acid (-COOH) | Ionic interactions with basic amino acids; Modulates solubility; Prodrug derivatization site | 2-Amino-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid |
C7 | Methoxy (-OCH₃) | Steric optimization in minor groove; Electron donation for charge transfer complexes; Metabolic shielding | UK-1 derivatives (anticancer agents) |
The therapeutic exploration of benzimidazoles originated in 1943 with Goodman’s seminal report on their antibacterial properties against Escherichia coli and Streptococcus species [5]. The 1950s–1960s witnessed systematic structure-activity relationship (SAR) studies, culminating in the discovery of proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., thiabendazole). A pivotal advancement emerged in the 1970s with Janssen’s development of mebendazole, establishing benzimidazoles as broad-spectrum antiparasitic agents [5]. The late 1980s–1990s saw diversification into cardiovascular therapeutics, exemplified by angiotensin II receptor blockers (ARBs) like telmisartan, leveraging the scaffold’s capacity to mimic peptide pharmacophores. Contemporary research (post-2000) focuses on targeted anticancer agents, with compounds such as veliparib (PARP inhibitor) and novel topoisomerase inhibitors (e.g., NCI-evaluated BBZ derivatives) demonstrating potent antiproliferative effects at micromolar concentrations [6] [7]. The evolutionary refinement of substitution patterns—particularly amino, methoxy, and carboxylic acid groups—has progressively enhanced target specificity while minimizing off-target effects [5] [6].
Interactive Timeline: Key Milestones in Benzimidazole Drug Development [2] [5]
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7